Glycoluril is a nitrogenous substance obtained by the reduction of allantoin. Glycoluril can be used to make Cucurbiturils. Cucurbiturils are macrocyclic molecules made of glycoluril (=C4H2N4O2=) monomers linked by methylene bridges. They have been used by chemists for various applications, including drug delivery, asymmetric synthesis, molecular switching, and dye tuning.
Glycoluril
CAS No.: 496-46-8
Cat. No.: VC20790384
Molecular Formula: C4H6N4O2
Molecular Weight: 142.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496-46-8 |
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Molecular Formula | C4H6N4O2 |
Molecular Weight | 142.12 g/mol |
IUPAC Name | 1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione |
Standard InChI | InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10) |
Standard InChI Key | VPVSTMAPERLKKM-UHFFFAOYSA-N |
SMILES | C12C(NC(=O)N1)NC(=O)N2 |
Canonical SMILES | C12C(NC(=O)N1)NC(=O)N2 |
Introduction
Chemical Structure and Properties
Glycoluril, also known by its systematic name tetrahydroimidazo[4,5-d]imidazole-2,5-dione, possesses the molecular formula C4H6N4O2. This bicyclic compound features a distinct molecular architecture with two fused imidazolidine rings containing two urea-like functional groups. The structure contains four nitrogen atoms in amide-like configurations, which contribute to its chemical reactivity and applications. The four amide-like hydrogen atoms in glycoluril are particularly amenable to various chemical reactions, including substitution with halogen atoms and reactions with formaldehyde .
The compound appears as a white powder in its pure form. Its solubility properties make it suitable for various applications, particularly in aqueous environments where it exhibits controlled dissolution rates. This characteristic is particularly valuable in its applications as a slow-release agent in fertilizers and water treatment formulations. The bicyclic structure provides a rigid framework that enables the molecule to function as a host in supramolecular chemistry, particularly in forming macrocyclic structures .
Physical and Chemical Identifiers
The compound is registered under CAS number 496-46-8 and is known by several synonyms including Glyoxaldiureine, Glyoxalbiuret, Acetylene carbamide, and Gansu urea . These alternative names reflect its historical development and various applications across different industries. The systematic naming follows standard IUPAC conventions to accurately represent its molecular structure.
Molecular Recognition Properties
One of the most significant properties of glycoluril is its ability to participate in molecular recognition processes. Glycoluril derivatives, particularly molecular clips with different sidewall orientations, demonstrate distinct binding capacities with guest molecules such as resorcinol. The molecular clips formed from glycoluril can complex with resorcinol according to different mechanisms depending on the spatial arrangement of their functional groups .
Research using concentration- and temperature-dependent 1H NMR and 1H–1H ROESY NMR experiments has revealed that clips with N-(4-methoxyphenyl)isonicotinamide sidewalls oriented in opposite directions along the glycoluril frame can associate with one resorcinol molecule within their cleft through an "inner" mechanism. This association is characterized by an equilibrium constant (K283K) of approximately 2340 M–1. The binding involves hydrogen bonding between resorcinol's OH groups and the oxygen atoms of the clip's urea moieties, along with π–π stacking interactions with the clip's aromatic sidewalls .
Synthesis Methods
Green Chemistry Approaches
Recent research has focused on developing more environmentally friendly methods for synthesizing glycoluril and its derivatives. A notable advancement in this area involves the use of greener acids as catalysts for the synthesis reaction. Four different environmentally benign acids have been investigated for this purpose:
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Ethan-1,2-diyl bis(hydrogen sulfate) (EDSA)
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NMP-HSO4 ionic liquids (NHIL)
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Choline chloride: p-TSA (ChCl:p-TSA) deep eutectic solvent (DES)
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Choline chloride: oxalic acid (ChCl:OA) deep eutectic solvent (DES)
These greener acids offer several advantages over traditional methods. They are easier to prepare, safer to handle, environmentally friendly, and can be recycled multiple times without significant loss of yield. The methods developed using these acids result in one-step reactions with shorter reaction times and higher product yields. Additionally, a continuous reaction system has been developed for glycoluril synthesis that produces zero waste, further enhancing the environmental sustainability of the process .
Derivative Synthesis
Applications and Uses
Glycoluril and its derivatives find applications across multiple industries due to their unique chemical properties and molecular recognition capabilities. The following sections detail the major applications of this versatile compound.
Water Treatment and Disinfection
Glycoluril serves as a starting material for the production of important biocides, including tetrachloromoglycoluril and tetrabromoglycoluril. These derivatives play crucial roles in water treatment processes, swimming pool disinfection, and as sludge control agents in papermaking. The controlled release properties of these compounds make them particularly effective in maintaining water quality over extended periods .
Agriculture
Although its high cost has limited widespread adoption, glycoluril has been investigated for use as a sustained-release nitrogen fertilizer. Its unique molecular structure enables the slow, controlled release of nitrogen compounds into soil, potentially improving nutrient uptake efficiency and reducing environmental impacts associated with conventional fertilizers .
Paints and Coatings
When converted to tetramethylol glycoluril through reaction with excess methanal, glycoluril becomes valuable in water-based paints and coatings. This derivative releases methanal with delay, functioning as an effective biocide at concentrations of approximately 0.1%. Additionally, it serves as a crosslinker for hydroxyl-containing polymers, enhancing the durability and performance of various coating formulations .
Supramolecular Chemistry
Perhaps the most sophisticated application of glycoluril lies in supramolecular chemistry. Glycoluril and its derivatives function as monomers in the production of macrocyclic cucurbituril polymers. These remarkable structures serve as host molecules capable of binding to various neutral and cationic species. The molecular recognition capabilities of these compounds have led to their use in developing advanced materials with selective binding properties .
Industrial Applications
Tetraacetylglycoluril (TAGU), prepared from glycoluril by reaction with acetic anhydride, has been used as a bleach activator for sodium percarbonate in solid detergent formulations. Although its application in this context is limited by its slow biodegradability, it represents an example of how glycoluril derivatives can be tailored for specific industrial processes .
Molecular Recognition Studies
The molecular recognition properties of glycoluril derivatives have been extensively studied, particularly in the context of host-guest complexation with aromatic compounds. These studies provide valuable insights into the fundamental principles of supramolecular chemistry and have practical implications for the development of chemical sensors and separation technologies.
Glycoluril Molecular Clips
Glycoluril-based molecular clips represent an important class of host molecules in supramolecular chemistry. These structures feature a glycoluril framework with aromatic sidewalls that create a molecular cleft capable of binding guest molecules. Research has shown that the orientation of these sidewalls significantly influences the binding properties of the clips .
A detailed study involving glycoluril clips with N-(4-methoxyphenyl)isonicotinamide sidewalls demonstrated that isomers with different sidewall orientations exhibit distinct binding behaviors with resorcinol. One isomer (referred to as clip 1) features sidewalls oriented in opposite directions along the glycoluril frame and binds one resorcinol molecule with an equilibrium constant of 2340 M–1 at 283 K. The binding occurs through an "inner" mechanism involving hydrogen bonding and π–π stacking interactions .
In contrast, another isomer (clip 2) with sidewalls oriented in the same direction possesses two distinct binding sites and can complex with resorcinol according to a 1:2 stoichiometry. This clip binds resorcinol through both "inner" and "outer" mechanisms, with different association constants (K11 = 2520 M–1 and K12 = 650 M–1 at 283 K). Both mechanisms are exothermic, but the "outer" mechanism exhibits greater temperature sensitivity with a more negative enthalpy change (ΔH11 = −8.9 kcal/mol and ΔH12 = −19.8 kcal/mol) .
Thermodynamic Parameters
The thermodynamic parameters of glycoluril-based host-guest complexes provide valuable information about the energetics and stability of these systems. Table 1 summarizes the key thermodynamic parameters for the binding of resorcinol with glycoluril clips featuring N-(4-methoxyphenyl)isonicotinamide sidewalls:
Glycoluril Clip | Binding Mechanism | Association Constant (283 K) | ΔH (kcal/mol) | ΔG |
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Clip 1 | "Inner" mechanism | 2340 M–1 | Not reported | <0 |
Clip 2 | "Inner" mechanism (site 1) | 2520 M–1 | -8.9 | <0 |
Clip 2 | "Outer" mechanism (site 2) | 650 M–1 | -19.8 | <0 |
These thermodynamic parameters highlight the spontaneous nature of the binding interactions (ΔG < 0) and the exothermic character of the complexation processes. The differences in association constants and enthalpy changes between the binding sites of clip 2 reflect the distinct molecular environments and interaction modes involved in the complexation .
Recent Developments and Future Perspectives
Research on glycoluril continues to evolve, with recent studies focusing on more sustainable synthesis methods, novel derivatives with enhanced properties, and expanded applications in molecular recognition and materials science.
Novel Derivatives
The synthesis of new glycoluril derivatives continues to expand the potential applications of this compound family. A notable example is the development of bis-N-(4-bromophenyl)glycoluril using environmentally friendly acid catalysts. This novel derivative introduces functional groups that could enhance the binding properties or reactivity of the glycoluril framework in specific applications .
Future Research Directions
Several promising directions for future research on glycoluril include:
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Development of glycoluril-based sensors for environmental contaminants, leveraging the molecular recognition capabilities of glycoluril derivatives
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Exploration of glycoluril derivatives as components in drug delivery systems, particularly for controlled release applications
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Investigation of glycoluril-based materials for selective capture and separation of specific molecules or ions
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Further optimization of sustainable synthesis methods to make glycoluril production more economically viable for applications such as fertilizers
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